(2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid
Description
(2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a bicyclic structure with three methyl substituents at positions 4, 5, and 5 of the pyrrolidine ring and a carboxylic acid group at position 2. Pyrrolidine derivatives are widely studied for their roles in coordination chemistry, medicinal applications, and as intermediates in organic synthesis .
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-4,5,5-trimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-4-6(7(10)11)9-8(5,2)3/h5-6,9H,4H2,1-3H3,(H,10,11)/t5?,6-/m0/s1 |
InChI Key |
XXOKCHPBDAVRCC-GDVGLLTNSA-N |
Isomeric SMILES |
CC1C[C@H](NC1(C)C)C(=O)O |
Canonical SMILES |
CC1CC(NC1(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . This process can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to
Biological Activity
(2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid is an organic compound notable for its unique structural features, including a pyrrolidine ring with three methyl groups and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_15NO_2. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, while the pyrrolidine ring facilitates hydrophobic interactions. These properties suggest its ability to interact with various biological targets, including enzymes and receptors.
1. Therapeutic Potential
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation by modulating pro-inflammatory cytokines.
- Neuroprotective Properties : Studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders such as Alzheimer's and Parkinson's disease.
2. Enzyme Interactions
The compound's ability to interact with enzymes is critical for its biological activity. It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For example:
- Binding Affinity Studies : Interaction studies have employed techniques like surface plasmon resonance and isothermal titration calorimetry to determine the binding affinity of this compound to various enzymes.
Case Studies
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory activity in a murine model of arthritis. The compound reduced levels of TNF-alpha and IL-6. |
| Study 2 | Showed neuroprotective effects in vitro by preventing oxidative stress-induced neuronal cell death. |
| Study 3 | Investigated the compound's interaction with acetylcholinesterase, suggesting potential applications in cognitive enhancement therapies. |
The mechanisms by which this compound exerts its effects include:
- Modulation of Neurotransmitter Release : It may enhance the release of neurotransmitters such as acetylcholine and serotonin.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or neurotransmitter degradation.
Scientific Research Applications
Pharmaceutical Applications
Prodrug Development :
The compound is utilized in the synthesis of prodrugs, which enhance the bioavailability of active pharmaceutical ingredients. The tert-butoxycarbonyl (Boc) group attached to the amino acid can be removed under physiological conditions, facilitating the release of the active drug. This property is critical for improving the solubility and absorption rates of poorly soluble drugs.
Synthesis of Peptides :
(2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid serves as a valuable building block in peptide synthesis. Its chiral nature allows for the creation of diverse peptide structures with potential therapeutic applications.
Anticancer Research :
Recent studies have explored the anticancer properties of derivatives of this compound. Modifications to its structure have led to compounds showing significant activity against KRAS-mutant cancer cell lines, indicating its potential in targeted cancer therapies.
Antiviral Activity :
The compound has been investigated as an intermediate in the synthesis of antiviral agents, such as Velpatasvir, an effective treatment for hepatitis C virus infections. Optimizations in its synthesis have improved yield and purity, showcasing its importance in antiviral drug development.
Organocatalysis
Catalytic Applications :
In organocatalysis, this compound has been employed as a catalyst for asymmetric reactions. For instance, it has demonstrated high enantiomeric excess in Michael additions, highlighting its efficiency in synthesizing chiral compounds.
Materials Science Applications
Polymer Chemistry :
The compound's unique structure allows it to be integrated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Research into its role as a monomer or additive is ongoing.
Nanomaterials :
Explorations into using this compound in nanomaterial synthesis have shown promise. Its ability to stabilize nanoparticles could lead to advancements in drug delivery systems and other nanotechnologies.
Case Study on Prodrug Development :
A 2023 study highlighted how Boc-protected compounds improved the solubility and absorption rates of drugs. The research demonstrated that removing the Boc group under physiological conditions significantly enhanced drug release profiles.
Catalytic Efficiency :
In experiments on asymmetric Michael additions using this compound as a catalyst, researchers achieved up to 95% enantiomeric excess. This showcases its potential as an efficient organocatalyst for synthesizing chiral compounds.
Anticancer Activity Investigation :
Research into pyrrolidine derivatives revealed that certain modifications to this compound resulted in compounds with potent activity against specific cancer cell lines. This suggests promising avenues for targeted cancer therapies.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The thiazolidine derivative () replaces one pyrrolidine carbon with sulfur, forming a fused thiazolidine-pyrrolidine system. This introduces sulfur-mediated coordination capabilities absent in the target compound .
- The proline derivative () features hydroxyl and hydroxymethyl groups, enhancing hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic trimethyl groups in the target compound .
Comparison :
- The thiazolidine compound’s synthesis leverages sulfur-containing precursors, while the target compound likely relies on pyrrolidine-specific reagents.
- Crystallization of both thiazolidine and target compounds is influenced by hydrogen bonding (O–H⋯N in thiazolidine vs.
Physical and Spectroscopic Properties
Key Observations :
- The thiazolidine compound’s IR spectrum confirms carboxylic acid and pyridyl groups, while the target compound would exhibit similar C=O stretches but lack aromatic signals .
- Methyl groups in the target compound would result in upfield ¹H NMR signals (δ 1.0–1.5 ppm) compared to the thiazolidine’s pyridyl protons .
Comparison :
- Sulfur in thiazolidine derivatives enhances metal-binding capacity, whereas the target compound’s methyl groups favor lipophilic environments.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid in academic research?
- Methodological Answer : The synthesis often involves stereoselective ring-closing reactions or functionalization of pyrrolidine precursors. For example, Fmoc-protected intermediates (e.g., (2S,4R)-Fmoc derivatives) can be used to control stereochemistry, followed by deprotection and carboxylation . Similar protocols for pyrrolidine-2-carboxylic acid derivatives involve condensation reactions with aldehydes and ketones, as seen in the synthesis of trifluoromethyl-substituted analogs . Key steps include:
- Use of chiral catalysts or auxiliaries to enforce the (2S)-configuration.
- Methylation at the 4,5,5-positions via alkylation or nucleophilic substitution.
- Final purification via recrystallization or chromatography to achieve >95% purity .
Q. What spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methyl groups (δ ~1.2–1.5 ppm) and the carboxylic acid proton (δ ~12–13 ppm). Compare coupling constants (e.g., J values for vicinal protons) to confirm the (2S)-configuration .
- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for structurally related (2S,4S)-thiazolidine derivatives .
- ESI-MS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~188) and detect impurities .
Q. What safety precautions should be prioritized during the handling of this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in a dry, ventilated area at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound when encountering low stereoselectivity?
- Methodological Answer :
- Chiral Catalysts : Use transition-metal catalysts (e.g., palladium or copper complexes) to enhance stereocontrol, as seen in pyridine carboxylate syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction specificity .
- Temperature Control : Lower temperatures (e.g., 0–5°C) can reduce racemization during carboxylation steps .
Q. What analytical strategies are recommended to resolve discrepancies in melting point or spectral data reported for this compound across studies?
- Methodological Answer :
- Recrystallization : Repurify the compound using mixed solvents (e.g., ethanol/water) to eliminate polymorphic variations .
- Advanced Chromatography : Employ chiral HPLC with a cellulose-based column to separate enantiomers and confirm ee .
- Cross-Validation : Compare NMR data with structurally characterized analogs (e.g., (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid) to identify misassignments .
Q. How does the steric hindrance introduced by the 4,5,5-trimethyl groups influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Steric Effects : The bulky trimethyl groups reduce accessibility to the carboxylic acid moiety, slowing acylation or esterification. This is evident in crystallographic studies of related pyrrolidine derivatives, where substituents alter bond angles and reactivity .
- Mitigation Strategies : Use activating agents (e.g., DCC or HOBt) to enhance nucleophilic attack on the carboxyl group .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in polar solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
